molecular formula C7H12N2O3 B12941849 2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid

2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid

Cat. No.: B12941849
M. Wt: 172.18 g/mol
InChI Key: XRBTZHZASNOAJX-UHFFFAOYSA-N
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Description

2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid typically involves the reaction of 2-oxopyrrolidine with an appropriate amino acid precursor. One common method involves the alkylation of 2-aminoacetic acid or 3-aminopropanoic acid with chloroacetamide, followed by cyclization to form the pyrrolidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(naphthalen-1-yl)propanoic acid
  • 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid
  • 3-(2-oxopyrrolidin-1-yl)propanoic acid

Uniqueness

2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid is unique due to the presence of the pyrrolidinone ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-amino-3-(2-oxopyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C7H12N2O3/c8-5(7(11)12)4-9-3-1-2-6(9)10/h5H,1-4,8H2,(H,11,12)

InChI Key

XRBTZHZASNOAJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(C(=O)O)N

Origin of Product

United States

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